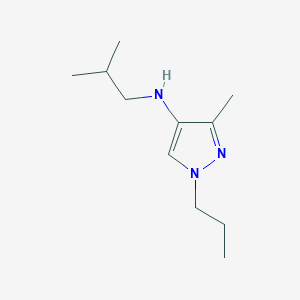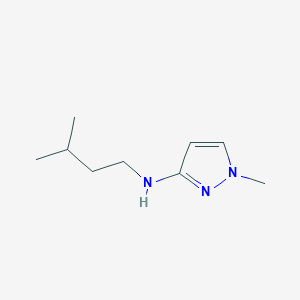![molecular formula C9H19ClN2 B11733997 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B11733997.png)
1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 1-[(pipéridin-1-yl)méthyl]cyclopropan-1-amine est un composé qui appartient à la classe des dérivés de la pipéridine. La pipéridine est un hétérocycle à six chaînons contenant un atome d'azote et cinq atomes de carbone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 1-[(pipéridin-1-yl)méthyl]cyclopropan-1-amine implique généralement la réaction de la pipéridine avec la cyclopropanamine dans des conditions spécifiques. Une méthode courante consiste à utiliser une base telle que l'hydrure de sodium pour déprotoner la pipéridine, suivie de l'addition de cyclopropanamine. La réaction est généralement effectuée sous atmosphère inerte pour éviter l'oxydation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 1-[(pipéridin-1-yl)méthyl]cyclopropan-1-amine subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où le cycle pipéridine peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation de dérivés de la cyclopropanone.
Réduction : Formation de cyclopropylméthylamine.
Substitution : Formation de divers dérivés de la pipéridine substitués.
Applications De Recherche Scientifique
Le chlorhydrate de 1-[(pipéridin-1-yl)méthyl]cyclopropan-1-amine a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques et son rôle de ligand dans les tests biochimiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment son utilisation dans le développement de médicaments.
Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 1-[(pipéridin-1-yl)méthyl]cyclopropan-1-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un ligand, se liant aux récepteurs ou aux enzymes et modulant leur activité. Cette interaction peut entraîner divers effets biochimiques, selon la cible et la voie impliquée .
Mécanisme D'action
The mechanism of action of 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the pathway involved .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de 1-(pipéridin-4-ylcarbonyl)pipéridine
- Dihydrochlorure de 1-[(diéthylamino)méthyl]cyclopropanamine
- Dihydrochlorure de N-[(1-méthyl-1H-pyrazol-4-yl)méthyl]cyclopropanamine
Unicité
Le chlorhydrate de 1-[(pipéridin-1-yl)méthyl]cyclopropan-1-amine est unique en raison de sa structure spécifique, qui combine le cycle pipéridine à une fraction cyclopropanamine. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications .
Propriétés
Formule moléculaire |
C9H19ClN2 |
|---|---|
Poids moléculaire |
190.71 g/mol |
Nom IUPAC |
1-(piperidin-1-ylmethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c10-9(4-5-9)8-11-6-2-1-3-7-11;/h1-8,10H2;1H |
Clé InChI |
ANBPOCIPJDINFK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2(CC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733915.png)
![(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid](/img/structure/B11733922.png)

![(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol](/img/structure/B11733934.png)


![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733950.png)

![1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733968.png)
![1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11733976.png)
![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11733999.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734010.png)

